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Introduction
Bay-876 is a potent, selective, and orally bioavailable small-molecule inhibitor of the glucose

transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cancer

cells, which exhibit increased glucose metabolism, a phenomenon known as the Warburg

effect.[4][5] By blocking GLUT1, Bay-876 disrupts glycolytic metabolism in cancer cells, leading

to reduced proliferation and tumor growth.[1][6][7] This technical guide provides a

comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical

evaluation of Bay-876.

Discovery
Bay-876 was identified through a high-throughput screening campaign of approximately 3

million compounds.[8][9] The initial hits were optimized through extensive structure-activity

relationship (SAR) studies to yield a compound with single-digit nanomolar potency against

GLUT1 and a high degree of selectivity over other glucose transporters.[8][9] This effort led to

the identification of Bay-876 as a promising candidate for further development.[8]

Synthesis
The synthesis of Bay-876 has been described in the scientific literature, originating from N-(1H-

pyrazol-4-yl)quinoline-4-carboxamides as a starting point for optimization.[8][9] While a
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detailed, step-by-step protocol is proprietary and found within the full-text publications, the

general synthetic scheme has been published. For the complete and detailed synthesis

protocol, readers are directed to the primary scientific literature.

Mechanism of Action
Bay-876 selectively inhibits GLUT1, which is responsible for facilitative glucose transport

across the cell membrane.[1][2][3] In cancer cells that are highly dependent on glycolysis for

energy production, the inhibition of GLUT1 by Bay-876 leads to a cascade of downstream

effects. These include the suppression of glycolysis, a reduction in ATP production, and an

increase in mitochondrial respiration and reactive oxygen species (ROS) levels, ultimately

inducing apoptosis and inhibiting cell proliferation.[7][10][11]
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Figure 1: Signaling pathway of Bay-876 action.
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Preclinical Data
In Vitro Potency and Selectivity
Bay-876 demonstrates potent inhibition of GLUT1 with an IC50 in the low nanomolar range

and exhibits high selectivity over other glucose transporters.

Target IC50 (nM)
Selectivity vs.
GLUT1

Reference

GLUT1 2 - [1][2][3]

GLUT2 >260 >130-fold [1][2]

GLUT3 >260 >130-fold [1][2]

GLUT4 >260 >130-fold [1][2]

In Vitro Anti-proliferative Activity
Bay-876 has shown growth-inhibitory effects in various cancer cell lines.
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Cell Line
Cancer
Type

Effect
Concentrati
on

Duration Reference

SKOV-3
Ovarian

Cancer

Dose-

dependent

decrease in

cell number

25-75 nM
24 and 72

hours
[1]

OVCAR-3
Ovarian

Cancer

Dose-

dependent

decrease in

cell number

25-75 nM
24 and 72

hours
[1]

HCT116
Colorectal

Cancer

Inhibition of

cell

proliferation

Not specified Not specified [7]

DLD1
Colorectal

Cancer

Inhibition of

cell

proliferation

Not specified Not specified [7]

COLO205
Colorectal

Cancer

Inhibition of

cell

proliferation

Not specified Not specified [7]

LoVo
Colorectal

Cancer

Inhibition of

cell

proliferation

Not specified Not specified [7]

SCC47

Head and

Neck

Squamous

Cell

Carcinoma

Decreased

viability
0.01-100 µM 24 hours [2]

RPMI2650

Head and

Neck

Squamous

Cell

Carcinoma

Decreased

viability
0.01-100 µM 24 hours [2]
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In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of Bay-876.

Cancer
Type

Animal
Model

Dosage Duration Outcome Reference

Ovarian

Cancer

Mice with

SKOV-3

xenografts

1.5-4.5

mg/kg/day

(oral)

28 days

Dose-

dependent

inhibition of

tumorigenicity

[1]

Ovarian

Cancer

Cell line- and

PDX models

4-4.5

mg/kg/day
28-30 days

50-71%

decrease in

tumor volume

and weight

[3]

Colorectal

Cancer

Mice with

HCT116

xenografts

Not specified Not specified

Tumor-

inhibitory

effects

[7]

Hepatocellula

r Carcinoma

Nude mice

with

MHCC97-H

xenografts

5 mg/kg (oral)
3 days (once

daily)

Inhibited

Warburg

effect

[1][12]

Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral

bioavailability.
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Species Parameter Value Reference

Rat Terminal half-life 2.5 h [2]

Oral bioavailability

(F%)
85% [2]

Dog Terminal half-life 22 h [2]

Oral bioavailability

(F%)
79% [2]

Experimental Protocols
Detailed experimental protocols are available in the cited literature. Below is a summary of the

key methodologies used in the evaluation of Bay-876.

Cell Viability and Proliferation Assays
Method: Crystal violet staining or MTT assay.[2]

Cell Lines: Various cancer cell lines including SKOV-3, OVCAR-3, HEY, HNSCC cell lines

(SCC47, RPMI2650), and colorectal cancer cell lines (HCT116, DLD1, COLO205, LoVo).[1]

[2][7]

Treatment: Cells are treated with varying concentrations of Bay-876 (e.g., 25-75 nM or 0.01-

100 µM) for specified durations (e.g., 24 or 72 hours).[1][2]

Readout: Cell viability or proliferation is quantified by measuring absorbance.

Glycolysis Assays
Method: Measurement of glycolysis rate.

Cell Lines: Ovarian cancer cells (SKOV-3, OVCAR-3, HEY).[2]

Treatment: Cells are treated with Bay-876 (e.g., 25-75 nM) for 24 hours.[2]

Readout: The rate of glycolysis is determined.
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In Vivo Xenograft Studies
Animal Models: Immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of

human cancer cells (e.g., SKOV-3, HCT116, MHCC97-H).[1][2][7]

Treatment: Bay-876 is administered orally (gavage) at specified doses (e.g., 1.5-4.5

mg/kg/day) for a defined period (e.g., 28 days).[1][2]

Readout: Tumor volume and weight are measured to assess anti-tumor efficacy.

Western Blotting
Purpose: To determine the expression levels of proteins such as GLUT1.

Procedure: Standard western blotting protocols are followed, using specific primary

antibodies against the target proteins.[7]

Discovery and Development Workflow
The development of Bay-876 followed a typical preclinical drug discovery pipeline.
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Figure 2: Discovery and preclinical development workflow of Bay-876.
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Conclusion
Bay-876 is a highly potent and selective GLUT1 inhibitor with demonstrated anti-tumor activity

in a range of preclinical cancer models. Its favorable pharmacokinetic profile, including good

oral bioavailability, makes it a valuable tool for investigating the role of GLUT1 in cancer

metabolism and a potential candidate for further clinical development. This guide provides a

foundational understanding of Bay-876 for researchers and drug development professionals

interested in targeting cancer metabolism. For complete experimental details, the cited

literature should be consulted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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